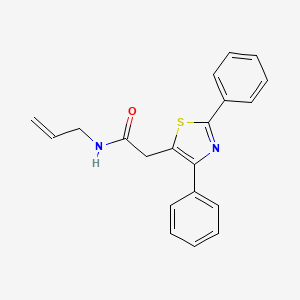

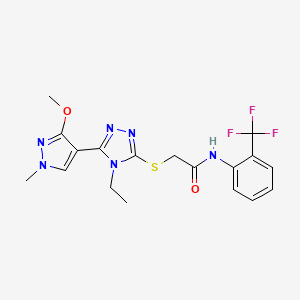

![molecular formula C14H16ClNOS B2509683 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 2034608-63-2](/img/structure/B2509683.png)

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one is a heterocyclic molecule that contains both sulfur and nitrogen within its bicyclic structure. This type of compound is of interest in the field of drug discovery due to the unique chemical properties imparted by the azabicyclo and thia groups.

Synthesis Analysis

The synthesis of related azabicyclic compounds has been explored in several studies. For instance, a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes was achieved through a [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes, which could be further transformed into bi- and tricyclic analogues of various nitrogen-containing heterocycles . Another study developed a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals such as benzaldehyde, allylamine, and cinnamic acid, through intramolecular [2+2]-photochemical cyclization . These methods highlight the potential pathways that could be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of azabicyclic compounds is characterized by the presence of a nitrogen atom within the bicycle framework, which can significantly influence the conformation and reactivity of the molecule. X-ray crystal structure analyses of related compounds have revealed common conformations such as boat shapes for the azabicyclo skeletons . These structural insights are crucial for understanding the three-dimensional arrangement of atoms in the target compound and predicting its reactivity.

Chemical Reactions Analysis

Azabicyclic compounds can undergo various chemical reactions due to the presence of reactive sites such as the nitrogen atom and the double bonds in the bicyclic system. The studies reviewed do not directly address the chemical reactions of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one, but they do provide examples of transformations that these types of molecules can undergo, such as reductive cyclopropanation and photochemical [2+2]-cyclization .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one are not detailed in the provided papers, the properties of similar azabicyclic compounds can be inferred. These compounds are likely to have significant conformational rigidity due to their bicyclic structure, which can affect their boiling points, solubility, and stability. The presence of heteroatoms such as nitrogen and sulfur can also influence properties like acidity, basicity, and nucleophilicity .

科学的研究の応用

Synthesis and Derivative Studies

Synthesis of Novel Derivatives : A study demonstrated the synthesis of novel derivatives of 2-thia-5-azabicyclo[2.2.1]heptan-3-one, including 5-alkyl derivatives, from trans-4-hydroxy-L-proline. This process involved several chemical reactions such as N-alkylation, esterification, and sulfonylation, highlighting the compound's versatility in creating new chemical entities (Yuan Zhe-dong, 2013).

Development of Penicillin-Type Skeletons : Research has been conducted on synthesizing 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins, illustrating the compound's potential in antibiotic development (T. Chiba et al., 1985).

Photocycloaddition and Biological Activity Studies

Flavin-Mediated Photocycloaddition : A study showcased a flavin-mediated [2+2] photocycloaddition to cyclize dienes, including thia-derivatives, using visible light. This process is useful for synthesizing various biologically active azabicycloheptanes (M. Jirásek et al., 2017).

Synthesis of Nucleoside Analogues : The compound's derivative, 5,6-epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one, serves as an intermediate in synthesizing various nucleosides, indicating its potential in pharmaceutical research (Belen M. Dominguez & P. Cullis, 1999).

Synthetic Approach and Drug Design

Constructing Diterpene Alkaloids : The synthetic study of the 1-azabicyclo[2.2.1] heptane structure shows its application in constructing complex molecules like diterpene alkaloids, significant in drug discovery (Y. Shibanuma & T. Okamoto, 1985).

Bicyclic β-Lactams Synthesis : Research on synthesizing bicyclic β-lactams, which are important in drug design, demonstrates the use of azabicycloheptane derivatives in creating medically relevant compounds (Karen Mollet et al., 2012).

将来の方向性

The future directions for research on this compound would depend on its applications. If it has potential as a drug, future research could focus on testing its efficacy and safety in biological models. If it’s a reagent or an intermediate in chemical synthesis, future research could focus on finding new reactions that it can participate in or improving the conditions for its synthesis .

特性

IUPAC Name |

3-(3-chlorophenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNOS/c15-11-3-1-2-10(6-11)4-5-14(17)16-8-13-7-12(16)9-18-13/h1-3,6,12-13H,4-5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGDJTGOMAWIHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)CCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

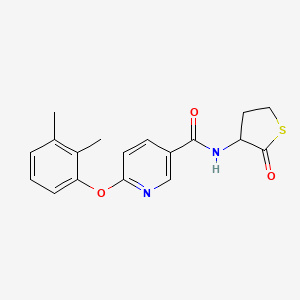

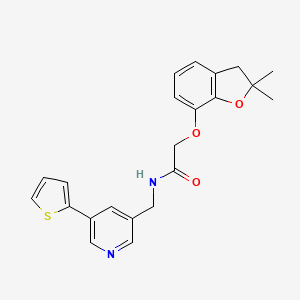

![1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2509603.png)

![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide](/img/structure/B2509608.png)

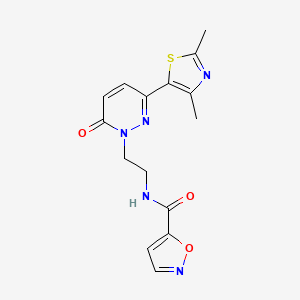

![9-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509609.png)

![2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509610.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2509616.png)

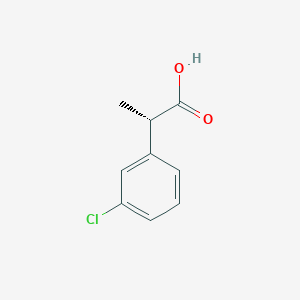

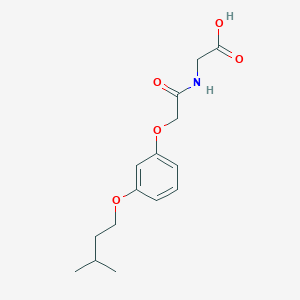

![4-[(1,3-Benzoxazol-2-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2509618.png)